3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The compound has a molecular formula of C17H16N2O4 and a molecular weight of 312.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(2-bromoethoxy)benzene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated oxadiazole rings.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its bioactive effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid is unique due to its specific structural features, such as the presence of the ethoxy group and the 1,2,4-oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-13(19-20-18(21-25-19)15-5-3-2-4-6-15)24-16-10-7-14(8-11-16)9-12-17(22)23/h2-8,10-11,13H,9,12H2,1H3,(H,22,23) |
InChI Key |
GKFZNERTDDLVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.